Itk/trka-IN-1

Description

Contextualization of Interleukin-2 Inducible T-Cell Kinase (ITK) Inhibition in Immunological Research

Interleukin-2 inducible T-cell kinase (ITK) is a crucial enzyme in the signaling pathways of T-cells, a type of white blood cell that plays a central role in the adaptive immune response. biorxiv.orgmedchemexpress.com ITK is involved in T-cell activation, differentiation, and the production of cytokines, which are signaling molecules that mediate and regulate immunity and inflammation. medchemexpress.comnih.gov

In the context of immunological research, the inhibition of ITK is explored for its potential to modulate immune responses. Studies have shown that inhibiting ITK can suppress the production of pro-inflammatory cytokines such as IL-2, IL-4, IL-13, IL-17, IL-22, IL-31, IFN-γ, and TNF-α. acs.org This has led to investigations into the role of ITK inhibitors in models of various inflammatory and autoimmune diseases, including atopic dermatitis, psoriasis, asthma, and inflammatory bowel disease. nih.govacs.orgnih.gov The inhibition of ITK is thought to be a promising strategy for managing diseases characterized by an overactive T-cell response. nih.gov

Contextualization of Tropomyosin Receptor Kinase A (TRKA) Inhibition in Neurobiological and Oncological Research

Tropomyosin receptor kinase A (TRKA), also known as neurotrophic tyrosine kinase receptor type 1, is a receptor for nerve growth factor (NGF). acs.org The interaction between NGF and TRKA is vital for the survival and differentiation of neurons, making it a key player in the nervous system. acs.org

In neurobiological research, TRKA inhibition is investigated for its potential role in managing pain. acs.org The NGF-TRKA signaling pathway is implicated in pain signaling, and its inhibition has been shown to reduce pain in preclinical models of osteoarthritis and cancer-related pain. acs.org Furthermore, aberrant TRKA signaling has been linked to neurodegenerative diseases. acs.orgscbt.com

From an oncological perspective, TRKA is a proto-oncogene, and its overexpression or mutation has been associated with various cancers. acs.orgscbt.com Therefore, TRKA inhibitors are studied for their potential to impede tumor growth and progression in cancers where TRKA signaling is dysregulated. scbt.commdpi.com

Emergence of Dual Kinase Inhibition Strategies in Preclinical Development

The strategy of targeting a single kinase has been a successful approach in cancer therapy. However, the development of drug resistance and the activation of compensatory signaling pathways often limit the long-term efficacy of single-target agents. nih.gov This has led to the exploration of dual or multi-kinase inhibitors, which can simultaneously block multiple signaling pathways involved in disease progression. mdpi.com

Dual kinase inhibition offers the potential for a more comprehensive blockade of pathological signaling networks, potentially leading to improved efficacy and a lower likelihood of resistance. mdpi.com This approach has been investigated in various contexts, such as the dual inhibition of MEK and PI3K in breast cancer or FLT3 and CDK4 in acute myeloid leukemia. nih.govmdpi.com The development of compounds that can simultaneously target distinct but synergistic pathways represents a growing area of preclinical research.

Rationale for Investigating Dual ITK/TRKA Inhibitors in Disease Mechanisms

The investigation of dual ITK/TRKA inhibitors like Itk/trka-IN-1 is rooted in the understanding that both immune and neurological pathways can be intertwined in the pathology of certain diseases. nih.gov For instance, in atopic dermatitis, an inflammatory skin condition, both T-cell mediated immune responses and neuronal sensitization contribute to the symptoms of inflammation and itch. nih.gov

By simultaneously inhibiting ITK and TRKA, a dual inhibitor could potentially address both the inflammatory and sensory components of such diseases. nih.gov The inhibition of ITK would modulate the T-cell response and reduce inflammation, while the inhibition of TRKA could alleviate symptoms like itching by interfering with nerve growth factor signaling. nih.gov This dual-pronged approach is hypothesized to be more effective than targeting either pathway alone for certain complex diseases. nih.gov

Interactive Data Tables

Table 1: Overview of this compound

| Property | Value |

| Molecular Formula | C25H30F2N6O2 |

| Molecular Weight | 484.54 |

| Primary Targets | Interleukin-2 inducible T-cell kinase (ITK), Tropomyosin receptor kinase A (TRKA) |

| ITK Inhibition | IC50 of 1.0 nM |

| TRKA Inhibition | 96% inhibition |

Source: medchemexpress.com

Table 2: Key Kinase Targets and Their Roles

| Kinase | Primary Role | Field of Research |

| ITK | T-cell signaling, activation, and cytokine production | Immunology, Autoimmune Diseases |

| TRKA | Neuronal survival, differentiation, and pain signaling | Neurobiology, Oncology, Pain Management |

Sources: biorxiv.orgmedchemexpress.comacs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H30F2N6O2 |

|---|---|

Molecular Weight |

484.5 g/mol |

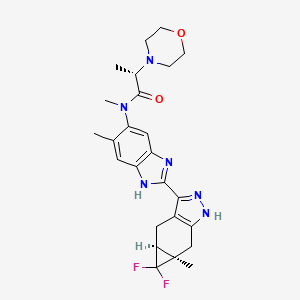

IUPAC Name |

(2S)-N-[2-[(4aS,5aR)-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazol-3-yl]-6-methyl-1H-benzimidazol-5-yl]-N-methyl-2-morpholin-4-ylpropanamide |

InChI |

InChI=1S/C25H30F2N6O2/c1-13-9-16-17(11-19(13)32(4)23(34)14(2)33-5-7-35-8-6-33)29-22(28-16)21-15-10-20-24(3,25(20,26)27)12-18(15)30-31-21/h9,11,14,20H,5-8,10,12H2,1-4H3,(H,28,29)(H,30,31)/t14-,20-,24+/m0/s1 |

InChI Key |

PWTZWYZDFORBCV-OSZRXVRWSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1N(C)C(=O)[C@H](C)N3CCOCC3)N=C(N2)C4=NNC5=C4C[C@H]6[C@@](C5)(C6(F)F)C |

Canonical SMILES |

CC1=CC2=C(C=C1N(C)C(=O)C(C)N3CCOCC3)N=C(N2)C4=NNC5=C4CC6C(C5)(C6(F)F)C |

Origin of Product |

United States |

Molecular Targets of Itk/trka in 1: Interleukin 2 Inducible T Cell Kinase Itk

Structural Biology of ITK and Kinase Domain Characteristics

The ITK protein is a 72 kDa kinase composed of several distinct functional domains that orchestrate its activity and localization within the cell. nih.gov These domains, arranged from the N-terminus to the C-terminus, include a Pleckstrin Homology (PH) domain, a Tec Homology (TH) domain, a Src Homology 3 (SH3) domain, a Src Homology 2 (SH2) domain, and the C-terminal SH1 domain, which functions as the catalytic kinase domain. nih.govwikipedia.orgresearchgate.net

| Domain | Function |

| Pleckstrin Homology (PH) | Binds to membrane phospholipids, anchoring the protein to the cell membrane. nih.govnih.gov |

| Tec Homology (TH) | Contains a proline-rich region (PRR) involved in intramolecular interactions. nih.govnih.gov |

| Src Homology 3 (SH3) | Binds to proline-rich motifs in other proteins, mediating protein-protein interactions. nih.gov |

| Src Homology 2 (SH2) | Binds to phosphorylated tyrosine residues, enabling interaction with activated signaling partners. nih.gov |

| Src Homology 1 (SH1) | The catalytic kinase domain, responsible for transferring a phosphate (B84403) group from ATP to substrate proteins. nih.gov |

The catalytic activity of ITK resides in its SH1 domain, which contains the highly conserved ATP-binding site characteristic of protein kinases. nih.govnih.gov This site is located at the interface between the smaller N-terminal lobe and the larger C-terminal lobe of the kinase domain. nih.gov The topography of this pocket includes a glycine-rich loop, also known as the P-loop, which positions the ATP molecule for phosphate transfer. acs.orgebi.ac.uk A critical lysine (B10760008) residue within the β3 strand of the N-lobe forms a salt bridge with a glutamate (B1630785) residue in the αC helix, an interaction essential for stabilizing the active conformation of the kinase and orienting the ATP phosphates. nih.gov The adenine (B156593) base of ATP is recognized by two hydrogen bonds from the hinge region that connects the two lobes. nih.gov Small-molecule inhibitors that are ATP-competitive, known as Type I inhibitors, bind within this active site, mimicking the interactions of ATP. nih.gov

In addition to the orthosteric ATP-binding site, kinases are regulated by allosteric mechanisms. nih.gov Allosteric regulation involves the binding of a molecule to a site distinct from the enzyme's active site, inducing a conformational change that alters the protein's activity. wikipedia.orgfrontiersin.org These allosteric sites are topographically and spatially separate from the ATP pocket and are generally less conserved across the kinome, which can allow for the development of more selective inhibitors. nih.govtaylorandfrancis.com

Binding to an allosteric site can modulate kinase function by stabilizing an inactive conformation of the enzyme, thereby preventing it from adopting the active state required for catalysis. wikipedia.org This indirect inhibition does not compete with ATP. taylorandfrancis.com Inhibitors that bind to allosteric sites are classified as Type III (adjacent to the ATP site) or Type IV (remote from the ATP site) inhibitors. nih.govnih.gov The regulation of ITK activity involves intramolecular interactions, such as the SH3 domain binding to the proline-rich region in the TH domain, which contributes to an auto-inhibited state. nih.govnih.gov

Protein kinases are dynamic enzymes that exist in an equilibrium between active and inactive conformational states. nih.govelifesciences.org The transition between these states involves significant structural rearrangements of key regulatory elements within the kinase domain, including the activation loop (A-loop), the αC helix, and the DFG (Asp-Phe-Gly) motif at the start of the A-loop. nih.govacs.org

Active State: In the active conformation, the αC helix is positioned "in," allowing the formation of a critical salt bridge between a conserved lysine and glutamate. nih.govacs.org The DFG motif is in the "DFG-in" conformation, where the aspartate residue helps coordinate the magnesium ions complexed with ATP, and the phenylalanine points into a hydrophobic pocket. nih.gov The A-loop typically adopts an extended conformation that permits substrate binding. nih.gov

Inactive State: Kinases can adopt multiple inactive conformations. nih.gov A common inactive state involves the αC helix moving to an "out" position, breaking the salt bridge. acs.org Another hallmark is the "DFG-out" conformation, where the DFG motif flips, causing the phenylalanine to occupy the ATP-binding site and the aspartate to face outward. nih.gov This conformation often creates an adjacent hydrophobic pocket that can be targeted by Type II inhibitors, which stabilize this inactive state. nih.gov The A-loop in the inactive state is often folded, blocking the substrate-binding site. acs.orgresearchgate.net

Physiological Roles of ITK in T-Cell Biology

ITK is a central component of the signaling machinery downstream of the T-cell receptor (TCR). nih.govrupress.org While not absolutely required for all TCR-initiated responses, it acts as a crucial modulator, fine-tuning the signal to lead to appropriate functional outcomes like T-cell activation, proliferation, and cytokine production. nih.govnih.gov Its role is particularly important in the differentiation and function of T helper 2 (Th2), Th9, and Th17 cells. nih.govnih.gov

Upon engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell, a hierarchical cascade of tyrosine kinase activation is initiated. researchgate.netnih.gov The process begins with the activation of Lck, which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex. nih.govcellsignal.com This creates docking sites for another kinase, ZAP-70, which is subsequently recruited and activated by Lck. nih.govcellsignal.com

Activated ZAP-70 then phosphorylates key adaptor proteins, including Linker for Activation of T cells (LAT) and SH2-domain-containing leukocyte protein of 76 kDa (SLP-76). nih.govcellsignal.com This leads to the formation of a large signaling complex, or "signalosome," at the plasma membrane. researchgate.net ITK is recruited into this complex, where it becomes fully activated and subsequently phosphorylates its primary substrate, PLCγ1. nih.govnih.govresearchgate.net The activation of PLCγ1 leads to the generation of second messengers that drive calcium influx and activate downstream signaling pathways. cellsignal.com

A critical step for ITK activation is its translocation from the cytoplasm to the plasma membrane. nih.govresearchgate.net This recruitment is mediated by its N-terminal Pleckstrin Homology (PH) domain. nih.govresearchgate.net Following TCR and CD28 co-stimulation, the enzyme PI3K is activated, leading to the production of the membrane phospholipid phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.govplos.org The PH domain of ITK specifically binds to PIP3, anchoring the kinase at the cell membrane where the upstream signaling components are localized. plos.orgnih.govnih.govpnas.org This co-localization with the TCR signalosome is essential for ITK to be phosphorylated by Lck on a key tyrosine residue (Tyr-511), leading to its full enzymatic activation. nih.govresearchgate.net Mutations that disrupt the ability of the PH domain to bind PIP3 abrogate ITK's membrane recruitment and its function in T cells. plos.orgnih.gov

T-Cell Receptor (TCR) Proximal Signaling Events

Phosphorylation by Src Kinases (e.g., Lck)

The activation of ITK is a crucial step in the T-cell receptor signaling cascade and is initiated by Src family kinases, most notably Lymphocyte-specific protein tyrosine kinase (Lck). nih.govwikipedia.org Following the engagement of the T-cell receptor, Lck becomes activated and phosphorylates key tyrosine residues on various signaling proteins. nih.govresearchgate.net One of its critical substrates is ITK itself. Lck directly phosphorylates a conserved tyrosine residue (Tyr511) located in the activation loop of the ITK kinase domain. nih.govresearchgate.net This phosphorylation event is indispensable; it induces a conformational change in ITK that significantly increases its catalytic activity, effectively switching the enzyme to its active state. nih.gov Studies have demonstrated that mutation of this specific tyrosine site abolishes ITK's kinase activity, highlighting the essential nature of this Lck-mediated phosphorylation for ITK function. nih.gov As an inhibitor, Itk/trka-IN-1 is designed to interfere with the kinase activity of ITK that is initiated by this phosphorylation step.

Interaction with Adaptor Complexes (e.g., SLP-76/LAT)

Once activated, ITK is recruited to a larger signaling complex, often referred to as a signalosome, at the plasma membrane. This recruitment is mediated by its interaction with key adaptor proteins, primarily SH2-domain-containing leukocyte protein of 76 kDa (SLP-76) and Linker for activation of T cells (LAT). nih.govbiorxiv.org The formation of this complex is a highly organized process:

Following T-cell receptor stimulation, another kinase, ZAP-70, phosphorylates LAT and SLP-76. biorxiv.org

ITK then binds to the phosphorylated SLP-76 through a multivalent interaction involving its SH2 and SH3 domains. biorxiv.orgnih.gov

The adaptor protein Gads helps bridge SLP-76 to LAT, solidifying the signalosome. nih.govbiorxiv.org

This interaction is not merely for localization; the association with SLP-76 is required to maintain ITK in its catalytically active state. nih.govtechnion.ac.il Disrupting the ITK-SLP-76 interaction has been shown to significantly impair downstream signaling. researchgate.net Therefore, by inhibiting ITK's kinase function, this compound effectively prevents ITK from acting on its substrates within this crucial adaptor complex.

Phosphorylation and Activation of Downstream Effectors (e.g., PLC-γ1)

A primary and critical substrate of activated ITK within the signalosome is Phospholipase C-gamma 1 (PLC-γ1). nih.govnih.gov ITK directly phosphorylates PLC-γ1 at key tyrosine residues, particularly Tyr783. nih.govnih.govelifesciences.org This phosphorylation event is the trigger that activates PLC-γ1's enzymatic function. nih.gov The adaptor protein SLP-76 plays a dual role here, not only by maintaining ITK's activity but also by priming PLC-γ1, making it a more efficient substrate for ITK. nih.gov The inhibition of ITK by specific small molecules has been shown to directly block the tyrosine phosphorylation and subsequent activation of PLC-γ1. nih.govresearchgate.net Consequently, this compound, by blocking ITK's catalytic activity, is expected to prevent the phosphorylation of PLC-γ1, thereby halting the signaling cascade at this juncture.

Generation of Second Messengers (e.g., DAG, IP3, Ca2+)

The activation of PLC-γ1 by ITK leads to the immediate generation of two vital second messengers. Activated PLC-γ1 catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov This reaction yields:

Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and activates other signaling pathways, including those involving Protein Kinase C (PKC) and RasGRP. frontiersin.org

Inositol (B14025) 1,4,5-trisphosphate (IP3): A small, soluble molecule that diffuses into the cytosol. nih.gov

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. frontiersin.org This rapid increase in intracellular Ca2+ concentration is a fundamental signal for T-cell activation. frontiersin.org By preventing the activation of PLC-γ1, the inhibitory action of this compound effectively blocks the production of DAG and IP3, thereby preventing the mobilization of intracellular calcium and the activation of DAG-dependent pathways. nih.gov

Regulation of T-Cell Activation and Proliferation

By disrupting this entire pathway, from the phosphorylation of PLC-γ1 to the generation of second messengers, ITK inhibition effectively suppresses T-cell activation and proliferation. nih.gov Benzimidazole (B57391) derivatives, the class of compounds to which this compound belongs, have been shown to inhibit the proliferative response of T-cells stimulated via the T-cell receptor. mdpi.com

Influence on Cytokine Production Profiles

ITK signaling is a critical regulator of cytokine production in T-cells. Its activity is required for the secretion of a broad spectrum of cytokines that mediate different types of immune responses. Inhibition of ITK is expected to suppress the production of numerous pro-inflammatory cytokines, including:

Th1 Cytokines: Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net

Th2 Cytokines: IL-4, IL-5, and IL-13. nih.govnih.gov

Th17 Cytokines: IL-17, IL-21, and IL-22. nih.govnih.gov

Other Cytokines: IL-2 and IL-31. nih.gov

The dual ITK/TRKA inhibitor this compound and related compounds are specifically noted for their potential to reduce the production of these cytokines, making them attractive candidates for treating inflammatory diseases driven by pathogenic T-cell responses. nih.gov

| Cytokine | T-Helper Lineage Association | Role in Immunity | Expected Effect of ITK Inhibition |

| IL-2 | Multiple | T-Cell Proliferation | Suppression nih.gov |

| IFN-γ | Th1 | Antiviral, Macrophage Activation | Suppression nih.govresearchgate.net |

| TNF-α | Th1, Th17 | Pro-inflammatory | Suppression nih.govresearchgate.net |

| IL-4 | Th2 | Allergic Response, B-Cell Class Switching | Suppression nih.gov |

| IL-13 | Th2 | Allergic Inflammation, Fibrosis | Suppression nih.gov |

| IL-17 | Th17 | Pro-inflammatory, Autoimmunity | Suppression nih.govcorvuspharma.com |

| IL-22 | Th17, Th22 | Tissue Inflammation and Repair | Suppression nih.gov |

| IL-31 | Th2 | Itch, Skin Inflammation | Suppression nih.gov |

Modulation of T-Helper Cell Differentiation (Th1, Th2, Th17, Treg Skewing)

Beyond regulating the magnitude of the T-cell response, ITK signaling also plays a crucial role in directing the differentiation of naive CD4+ T-cells into distinct T-helper (Th) subsets. The strength of the signal transduced by ITK acts as a rheostat that influences lineage commitment.

Th2 and Th17 Differentiation: ITK signaling is a positive regulator of Th2 and Th17 cell differentiation. nih.govwikipedia.org Its activity is essential for the expression of key transcription factors like GATA-3 (for Th2) and RORγt (for Th17). corvuspharma.comacrabstracts.org Consequently, inhibition of ITK impairs the development of these pro-inflammatory lineages. corvuspharma.comacrabstracts.orgnih.gov

Th1 and Treg Differentiation: In contrast, ITK signaling appears to negatively regulate Th1 and regulatory T-cell (Treg) differentiation. researchgate.net The absence or inhibition of ITK activity leads to a skewed response favoring Th1 development and enhances the differentiation of Foxp3+ Tregs. nih.govresearchgate.net This shift from pro-inflammatory Th17 cells to immunosuppressive Tregs is a key outcome of ITK inhibition. nih.govresearchgate.net

Therefore, a compound like this compound is expected to modulate the balance of T-helper cell subsets, suppressing the Th2 and Th17 arms of the immune response while potentially promoting Th1 and Treg responses. corvuspharma.comresearchgate.net

| T-Helper Cell Subset | Key Transcription Factor | Primary Function | Effect of ITK Inhibition |

| Th1 | T-bet | Cell-mediated immunity | Promoted/Enhanced researchgate.net |

| Th2 | GATA-3 | Allergic and anti-helminth immunity | Suppressed acrabstracts.org |

| Th17 | RORγt | Inflammation, autoimmunity | Suppressed acrabstracts.orgnih.gov |

| Treg | Foxp3 | Immune suppression, tolerance | Promoted/Enhanced nih.govresearchgate.net |

Pathophysiological Implications of ITK Dysregulation

Interleukin-2 Inducible T-Cell Kinase (ITK) is a member of the Tec family of non-receptor tyrosine kinases, predominantly expressed in T cells, natural killer (NK) cells, and mast cells. nih.govacs.org It plays a critical role in T-cell receptor (TCR) signaling, which is essential for T-cell development, activation, proliferation, and differentiation. ucsf.edu Dysregulation of ITK function, either through mutation or aberrant expression, can lead to impaired T-cell functions, resulting in a spectrum of pathological conditions including inflammatory disorders, autoimmune diseases, lymphoproliferative syndromes, and malignancies. nih.govnih.gov

ITK is a crucial mediator of signaling pathways that drive the differentiation and function of T helper (Th) cells, particularly Th2, Th9, and Th17 cells, which control the expression of pro-inflammatory cytokines. nih.gov The kinase is pivotal for the secretion of Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). psu.edu This function implicates ITK as a key regulator in the pathogenesis of Th2-mediated inflammatory diseases. psu.edu

Dysregulation of the balance between pro-inflammatory and anti-inflammatory cytokine networks is a hallmark of autoimmune diseases. nih.gov Aberrant ITK activity contributes to this imbalance. For instance, elevated levels of ITK have been observed in the peripheral T cells and skin lesions of patients with moderate to severe atopic dermatitis, a chronic inflammatory skin disease. acs.org In experimental models of diseases like asthma, inflammatory bowel disease, and multiple sclerosis, the loss of ITK activity, either through genetic mutation or the use of inhibitors, has shown beneficial outcomes. nih.gov The inhibition of ITK in T cells suppresses the TCR-induced production of pro-inflammatory cytokines including IL-2, IL-4, IL-13, IL-17, IL-22, and IL-31, suggesting its potential as a therapeutic target for a range of inflammatory and autoimmune conditions. acs.org

| Disorder | Role of ITK | Key Cytokines Involved | Source |

|---|---|---|---|

| Atopic Dermatitis | Elevated ITK levels in peripheral T cells and skin lesions. Inhibition suppresses pathogenic T-cell responses. | IL-4, IL-13, IL-31 | acs.org |

| Allergic Asthma | Regulates the development of effective Th2 responses. Loss of ITK activity is beneficial in experimental models. | IL-4, IL-5, IL-13 | nih.govpsu.edu |

| Inflammatory Bowel Disease | Loss of ITK activity showed beneficial outcomes in experimental models. | Pro-inflammatory cytokines | nih.gov |

| Multiple Sclerosis | Loss of ITK activity showed beneficial outcomes in experimental models. | Pro-inflammatory cytokines | nih.gov |

The crucial role of ITK in T-cell function is underscored by the severe consequences of its deficiency. In humans, biallelic loss-of-function mutations in the ITK gene lead to a primary immunodeficiency characterized by a profound susceptibility to Epstein-Barr virus (EBV). nih.gov This deficiency results in severe immune dysregulation following EBV infection, manifesting as lymphoproliferation, hemophagocytic lymphohistiocytosis, and a high risk of developing B-cell lymphomas. nih.govcincinnatichildrens.org To date, 20 patients with loss-of-function ITK mutations have been identified, many of whom developed EBV-related complications. nih.govresearchgate.net

Furthermore, ITK dysregulation has been directly linked to autoimmune lymphoproliferative syndrome (ALPS), a disorder characterized by non-malignant lymphoproliferation and autoimmune cytopenias. researchgate.net A patient with a novel homozygous mutation in ITK was reported to present with ALPS. nih.gov The underlying mechanism was found to be impaired upregulation of Fas ligand (FasL) following T-cell receptor stimulation. nih.gov This failure to upregulate FasL likely contributes to defective activation-induced cell death, a key mechanism for eliminating activated T cells, thereby leading to their accumulation and the resulting lymphoproliferation. nih.govresearchgate.net

Beyond its role in non-malignant lymphoproliferation, aberrant ITK activity is a significant factor in the pathogenesis of several cancers, particularly T-cell lymphomas and melanoma. nih.gov

T-Cell Lymphomas: ITK is highly expressed in certain subtypes of peripheral T-cell lymphoma (PTCL), such as angioimmunoblastic T-cell lymphoma (AITL) and PTCL-not otherwise specified (PTCL-NOS). nih.govashpublications.org In some cases of T-cell lymphoma, a chromosomal translocation t(5;9)(q33;q22) leads to the formation of an ITK-SYK fusion oncogene. nih.govrupress.org This fusion protein is a constitutively active tyrosine kinase that drives oncogenesis. rupress.org Expression of ITK-SYK in mouse models induces a highly aggressive and fully penetrant T-cell lymphoma that closely mimics the human disease, characterized by the infiltration of malignant T-cells into the spleen, lymph nodes, and bone marrow. rupress.orgnih.govnih.govashpublications.org

Moreover, signaling through the T-cell receptor in malignant T-cells activates an ITK-dependent pathway involving NF-κB and the transcription factor GATA-3. aacrjournals.orgashpublications.org This signaling axis promotes the growth, survival, and resistance to chemotherapy in T-cell lymphoma cells. aacrjournals.org Consequently, pharmacological inhibition of ITK has been shown to significantly impair malignant T-cell growth, reduce GATA-3 expression, and increase sensitivity to chemotherapy, highlighting ITK as a promising therapeutic target in these malignancies. aacrjournals.orgashpublications.org

Melanoma: Once considered specific to immune cells, ITK has been found to be aberrantly expressed in melanoma, where it appears to drive tumor progression. nih.gov Studies have shown that ITK protein expression is significantly higher in metastatic melanomas compared to primary melanomas and nevi. nih.govresearchgate.net In fact, 91% of metastatic melanomas in one study showed ITK expression above the range found in nevi. nih.gov This increased expression correlates with disease progression. nih.govresearchgate.net

Functional studies in melanoma cell lines have demonstrated that genetic or pharmacological inhibition of ITK leads to decreased cell proliferation and migration. nih.govnih.gov In mouse models of melanoma, treatment with a small molecule ITK inhibitor reduced the growth of ITK-expressing tumors. nih.gov These findings suggest that ITK is not just a biomarker but also a functional driver of melanoma progression, making it a novel therapeutic target for this malignancy. nih.gov

| Malignancy | Key Findings | Mechanism/Consequence | Source |

|---|---|---|---|

| T-Cell Lymphoma | High expression in PTCL subtypes (AITL, PTCL-NOS). | Promotes cell growth and survival. | nih.govashpublications.org |

| ITK-SYK fusion oncogene from chromosomal translocation. | Constitutive kinase activation, drives aggressive lymphoma. | rupress.orgnih.govnih.gov | |

| Activates NF-κB/GATA-3 signaling axis. | Promotes resistance to chemotherapy. | aacrjournals.orgashpublications.org | |

| Melanoma | Aberrantly high expression in metastatic melanoma. | Expression increases with disease progression. | nih.govnih.govresearchgate.net |

| Inhibition of ITK decreases proliferation and migration. | Acts as a driver of tumor progression. | nih.gov |

Molecular Targets of Itk/trka in 1: Tropomyosin Receptor Kinase a Trka

Structural Biology of TRKA and Receptor Activation Mechanisms

TRKA is a single-pass transmembrane protein that, like other receptor tyrosine kinases, possesses an extracellular ligand-binding region, a transmembrane segment, and an intracellular domain with tyrosine kinase activity. nih.govucsf.edufrontiersin.org Activation of TRKA initiates a cascade of intracellular signals crucial for neuronal function. patsnap.com

The extracellular portion of the TRKA receptor is responsible for recognizing and binding its primary ligand, NGF. nih.gov This region contains several distinct structural features, including two immunoglobulin-like (IgG) domains. nih.gov Research has shown that these two IgG domains are essential for the high-affinity binding of NGF. nih.gov Specifically, the fifth domain, TrkA-d5, which folds into an immunoglobulin-like structure, is critical for this interaction. wikipedia.org The binding event is thought to involve a single NGF dimer, which acts as a bridge, bringing two TRKA monomers together. nih.gov The crystal structure of NGF bound to the ligand-binding domains of TRKA confirms a symmetric 2:2 stoichiometry in the complex. nih.gov

| Key Structural Domains of TRKA | Function |

| Extracellular Domain | Contains five domains, including two immunoglobulin-like (IgG) domains (specifically TrkA-d5) that are essential for binding the Nerve Growth Factor (NGF) ligand. wikipedia.orgnih.gov |

| Transmembrane Domain | A single alpha-helical segment that spans the cell membrane. It plays a crucial role in receptor dimerization and undergoes a rotational shift upon ligand binding to activate the intracellular domain. nih.govnih.gov |

| Intracellular Domain | Contains the tyrosine kinase domain. Upon activation, it undergoes autophosphorylation on specific tyrosine residues (e.g., Tyr490, Tyr785), which then act as docking sites for downstream signaling proteins. wikipedia.orgucsf.eduresearchgate.net |

The activation of TRKA is a dynamic process that involves significant conformational changes. Two primary models have been proposed for its activation: a simple ligand-induced dimerization of receptor monomers, and a ligand-induced conformational activation of pre-formed, inactive dimers. nih.gov Current evidence suggests that TRKA exists in a monomer-dimer equilibrium at endogenous levels. nih.govnih.govbiorxiv.org The binding of NGF stabilizes the dimeric form of the receptor. nih.govportlandpress.com

This ligand-induced stabilization is not merely a static event; it triggers a crucial rearrangement and rotation of the transmembrane domain (TMD) helices within the dimer. nih.govnih.govbiorxiv.org This conformational shift is transmitted across the cell membrane to the intracellular portion of the receptor, coupling ligand binding to the activation of the kinase domain. nih.gov Thus, the transmembrane and juxtamembrane regions of TRKA play a pivotal role in its dimerization and subsequent activation by NGF. nih.govnih.gov

Following ligand-induced dimerization and conformational changes, the intracellular kinase domains of the two TRKA receptors are brought into close proximity. wikipedia.org This allows them to phosphorylate each other on specific tyrosine residues, a process known as trans-autophosphorylation. sinobiological.comresearchgate.net This autophosphorylation is the key step that enhances the receptor's catalytic activity and initiates downstream signaling. patsnap.comwikipedia.org

Several key phosphotyrosine residues within the cytoplasmic domain serve as docking sites for various adaptor proteins and enzymes. wikipedia.orgucsf.edu For instance, phosphorylation of Tyr490 creates a binding site for the Shc adaptor protein, while a phosphorylated Tyr785 is involved in the recruitment of phospholipase C-gamma 1 (PLC-γ1). researchgate.netnih.gov These recruitment events are critical for propagating the signal through multiple intracellular pathways. wikipedia.orgresearchgate.net The activation of these downstream signaling molecules ultimately leads to the diverse biological responses mediated by NGF. ucsf.edu

Physiological Roles of TRKA in Cellular Processes

TRKA is fundamental to the development and maintenance of the nervous system. nih.gov Its activation by neurotrophins regulates a wide array of cellular functions, from ensuring the survival of neurons to guiding their growth and specialization. wikipedia.orgnih.gov

As the high-affinity receptor for NGF, TRKA is the primary mediator of NGF signaling. wikipedia.org Upon activation, TRKA initiates several major intracellular signaling cascades. patsnap.comwikipedia.org The three principal pathways are:

The Ras/MAPK Pathway: This pathway is strongly associated with promoting cell differentiation. wikipedia.orgpatsnap.comwikipedia.org

The PI3K/Akt Pathway: This cascade is crucial for promoting cell survival and growth by inhibiting programmed cell death (apoptosis). wikipedia.orgpatsnap.comwikipedia.org

The PLCγ Pathway: This pathway is involved in processes such as synaptic plasticity. patsnap.com

After NGF binds to TRKA at a synapse or axon terminal, the entire ligand-receptor complex is internalized into the cell through endocytosis, forming what is known as a "signaling endosome". wikipedia.orgnih.gov This endosome is then transported from the axon back to the cell body, where it can continue to signal and activate the transcription of genes necessary for neuronal survival and differentiation. wikipedia.orgnih.gov

| TRKA-Activated Signaling Pathway | Primary Cellular Outcome |

| Ras/MAPK Pathway | Promotes neuronal differentiation and survival. wikipedia.orgpatsnap.com |

| PI3K/Akt Pathway | Crucial for cell survival and growth; inhibits apoptosis. wikipedia.orgpatsnap.com |

| PLCγ Pathway | Involved in synaptic plasticity and neurotransmitter release. patsnap.com |

The signaling pathways activated by the NGF-TRKA interaction are essential for the survival and differentiation of specific neuronal populations, particularly sensory and sympathetic neurons. wikipedia.orgnih.gov TRKA signaling actively prevents neuronal apoptosis, a form of programmed cell death. nih.gov Studies involving mice with non-functional TRKA receptors have demonstrated its critical importance; these animals show a profound loss of sympathetic and sensory neurons, underscoring that TRKA signaling is absolutely required for the survival of these cells during late embryonic and early postnatal development. nih.gov

Furthermore, TRKA activation is necessary for neuronal differentiation, a process by which neurons develop their specialized characteristics. wikipedia.orgpatsnap.com NGF signaling through TRKA promotes neurite outgrowth, the generation of axons and dendrites, and the formation of synapses, all of which are fundamental to establishing a functional nervous system. nih.gov While NGF is the primary ligand, other neurotrophins like NT-3 can also activate TRKA to support neuritogenesis, although they are less efficient at promoting survival. rupress.orgrupress.org

Regulation of Synaptic Plasticity

Tropomyosin Receptor Kinase A (TRKA), a member of the Tropomyosin-receptor-kinase (Trk) family of receptor tyrosine kinases, plays a crucial role in the regulation of synaptic strength and plasticity within the mammalian nervous system nih.govwikipedia.org. These receptors are integral to controlling the development and function of the nervous system nih.gov. The activation of Trk receptors is essential for sustaining the growth and function of neuronal synapses throughout adulthood aacrjournals.org. The binding of neurotrophin ligands, such as Nerve Growth Factor (NGF) to TRKA, initiates signaling cascades that are fundamental for neuronal development, differentiation, and survival wikipedia.orgwikipedia.org. This signaling is a key component in the mechanisms that underlie synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, a process critical for learning and memory nih.gov. Dysregulation of TRKA and other Trk receptor signaling can lead to developmental disorders of the nervous system nih.gov.

Pathophysiological Implications of TRKA Dysregulation

TRKA Overexpression and Gene Fusions in Oncogenesis

The dysregulation of TRKA signaling is a significant factor in the development and progression of various human cancers eurekaselect.com. TRKA overexpression has been identified as a potent carcinogenic driver in numerous tumor types eurekaselect.combohrium.com. Beyond simple overexpression, a primary mechanism for oncogenic activation of TRKA involves genomic rearrangements that result in gene fusions nih.gov.

These fusions involve the neurotrophic tyrosine kinase receptor type 1 (NTRK1) gene, which encodes the TRKA protein nih.gov. In these events, the 3' region of the NTRK1 gene, which contains the kinase domain, is joined to the 5' sequence of a different gene nih.govnih.gov. This rearrangement creates a chimeric oncogene that produces a TRK fusion protein nih.gov. The resulting fusion protein exhibits ligand-independent, constitutive activation of the TRKA kinase domain, leading to uncontrolled cell proliferation and survival nih.govnih.gov. Such oncogenic fusions have been identified in a wide range of adult and pediatric tumors, including colorectal cancer, thyroid cancer, and acute myeloid leukemia nih.govnih.gov. The first discovery of a TRKA fusion oncogene was in colon cancer, and since then, various fusion partners have been identified mdpi.com.

Table 1: Examples of NTRK1 Gene Fusion Partners in Cancer

| Fusion Partner Gene | Associated Cancer Type(s) |

| TPM3 | Colorectal Cancer, Thyroid Cancer nih.govmdpi.com |

| TPR | Thyroid Cancer nih.gov |

| TP53 | Spindle Cell Tumor mdpi.comfrontiersin.org |

| LMNA | Spindle Cell Tumor frontiersin.org |

| ATP1B | Cancer mdpi.com |

Contribution to Tumor Cell Growth and Survival Signaling (e.g., Ras/MAPK/ERK, PI3K/Akt, PLC-γ pathways)

The oncogenic activity of overexpressed or constitutively activated TRKA, including its fusion proteins, is mediated through the activation of several downstream signaling pathways that are crucial for normal cell growth but become dysregulated in cancer eurekaselect.combohrium.com. Upon activation, TRKA triggers a cascade of intracellular events by phosphorylating itself and other signaling molecules wikipedia.org. This leads to the engagement of three principal signaling pathways: the Ras/MAPK/ERK pathway, the PI3K/Akt pathway, and the PLC-γ pathway wikipedia.orgresearchgate.netnih.govresearchgate.net.

These pathways collectively promote processes that are hallmarks of cancer, including enhanced cell proliferation, survival, invasion, and resistance to cell death eurekaselect.comresearchgate.netnih.gov. The Ras/MAPK pathway is a key driver of cell proliferation nih.gov. The PI3K/Akt pathway is central to promoting cell survival and inhibiting apoptosis researchgate.netnih.gov. The PLC-γ pathway also contributes to cell growth and invasion bohrium.comresearchgate.net. In cancer cells with TRKA alterations, these signaling networks are persistently active, providing the cells with a continuous stimulus to grow and survive frontiersin.org.

Table 2: Key Signaling Pathways Downstream of TRKA

| Pathway | Key Mediators | Primary Cellular Outcomes in Cancer |

| Ras/MAPK/ERK | Ras, RAF, MEK, ERK | Proliferation, Differentiation, Invasion researchgate.netnih.govnih.gov |

| PI3K/Akt | PI3K, PDK1, Akt | Survival, Growth, Proliferation, Inhibition of Apoptosis researchgate.netnih.govnih.gov |

| PLC-γ | PLC-γ, DAG, IP3, PKC | Invasion, Proliferation bohrium.comresearchgate.netnih.gov |

Role in Tumor Microenvironment Interactions

TRKA signaling plays a significant role in the complex interplay between cancer cells and their surrounding microenvironment nih.gov. The tumor microenvironment, which includes nerves, immune cells, and stromal cells, is increasingly recognized as a critical participant in tumor progression mdpi.com. Cancer cells can produce and secrete neurotrophic factors, most notably Nerve Growth Factor (NGF), the primary ligand for TRKA mdpi.com.

This secreted NGF can act in an autocrine loop on the cancer cells themselves or in a paracrine manner, influencing other cells in the microenvironment nih.gov. For instance, NGF binding to TRKA on neuronal fibers can promote nerve sprouting and elongation, a process known as tumor innervation mdpi.com. A high degree of innervation is associated with enhanced tumor growth and metastatic potential in several cancers mdpi.com. Furthermore, the interaction between cancer cells and nerves, mediated by the NGF-TRKA axis, can facilitate perineural invasion, where cancer cells migrate along nerve fibers, contributing to local invasion and metastasis eurekaselect.commdpi.com. This reciprocal signaling highlights TRKA's role not just within the tumor cell, but as a mediator of the tumor's interaction with its local environment nih.gov.

TRKA Involvement in Pain Signaling Pathways

The NGF-TRKA signaling pathway is a key mechanism in the generation and maintenance of pain, particularly inflammatory and chronic pain states nih.govnih.govresearchgate.net. In adult peripheral sensory neurons, NGF acts as a crucial sensitizing agent following tissue injury nih.govresearchgate.net. When tissues are damaged or inflamed, NGF levels increase and bind to TRKA receptors located on the terminals of nociceptive (pain-sensing) nerve fibers nih.gov.

This activation triggers downstream signaling cascades within the neuron that enhance its excitability and promote the expression of molecules involved in pain transmission, such as ion channels researchgate.net. The NGF-TRKA complex is then transported to the neuron's cell body in the dorsal root ganglion, where it can alter gene expression to produce long-term changes in neuronal sensitivity nih.gov. Studies have shown an increased number of TRKA-expressing neurons in the spinal cord in animal models of chronic inflammatory pain, suggesting that TRKA upregulation is an adaptive mechanism in central pain pathways during chronic pain states nih.gov. This critical role in nociceptor sensitization makes the NGF-TRKA pathway a significant target for the development of novel analgesics nih.govmdpi.com.

Mechanistic Insights into Itk/trka in 1 Dual Inhibition

Biochemical Characterization of Itk/trka-IN-1 Inhibitory Activity

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50). For Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of tyrosine kinases, the compound demonstrates potent inhibition with a reported IC50 value of 1.0 nM. medchemexpress.comdcchemicals.commedchemexpress.comtargetmol.cn Another analysis has reported a sub-nanomolar IC50 of 0.8 nM for ITK. In addition to its effects on ITK, the compound is a potent inhibitor of Tropomyosin receptor kinase A (TRKA), a receptor tyrosine kinase. medchemexpress.comdcchemicals.com Studies have shown a near-complete blockade of TRKA, with inhibition levels of 96% to 99% being reported. medchemexpress.commedchemexpress.com

| Target Kinase | Reported IC50 / Inhibition | Reference |

|---|---|---|

| ITK (Interleukin-2-inducible T-cell kinase) | 1.0 nM | medchemexpress.comdcchemicals.commedchemexpress.comtargetmol.cn |

| ITK (Interleukin-2-inducible T-cell kinase) | 0.8 nM | |

| TRKA (Tropomyosin receptor kinase A) | 96% Inhibition | medchemexpress.commedchemexpress.com |

| TRKA (Tropomyosin receptor kinase A) | 99% Inhibition |

To understand the specificity of a kinase inhibitor, it is profiled against a broad panel of kinases in a process known as kinome selectivity profiling. promega.com This analysis is crucial for identifying potential off-target effects and ensuring the inhibitor's activity is focused on the intended targets. promega.comcarnabio.com For this compound, selectivity profiling across a panel of 468 kinases revealed a high degree of specificity. The compound exhibited over 1,000-fold selectivity for ITK and TRKA against the vast majority of the kinases tested. The analysis identified minor off-target interactions, including a 12% inhibition of Muscle-Specific Kinase (MUSK) and an 8% inhibition of Colony-Stimulating Factor 1 Receptor (CSF-1R) when the compound was tested at a concentration of 1 µM. This high selectivity is a critical attribute for a dual inhibitor, minimizing the potential for unintended biological effects.

| Off-Target Kinase | Inhibition at 1 µM | Reference |

|---|---|---|

| MUSK (Muscle-Specific Kinase) | 12% | |

| CSF-1R (Colony-Stimulating Factor 1 Receptor) | 8% |

Molecular Basis of Dual Target Engagement

The inhibitory action of most kinase inhibitors, including potentially this compound, stems from their interaction with the kinase domain, particularly the highly conserved ATP-binding site. researchgate.netcuni.cz These inhibitors are often classified based on their binding mode. Type I inhibitors, for example, bind to the ATP-binding site of the active kinase conformation. acs.orgnih.gov The specificity of such inhibitors can be influenced by unique structural features within the target kinase's ATP-binding pocket. For instance, the orientation of a fluorophenyl group within the ribose-binding pocket has been cited as a source of specificity for one ITK inhibitor. The ATP-binding site itself is composed of several key regions, including the hinge region, which forms hydrogen bonds with the inhibitor, and a hydrophobic back pocket adjacent to the gatekeeper residue. cuni.czresearchgate.net The allosteric binding pocket, which is adjacent to but does not overlap with the ATP-binding site, is another potential target for inhibitors. scribd.com Allosteric inhibitors often achieve high selectivity by binding to less conserved regions of the kinase. researchgate.netscribd.com

Kinases exist in equilibrium between active and inactive conformations, which differ structurally in key regulatory elements like the activation loop (A-loop) and the αC helix. acs.orgnih.gov A promising strategy for developing highly selective kinase inhibitors is to target the inactive conformation, as its structure is generally more distinct among different kinases compared to the highly conserved active state. researchgate.netacs.orgnih.gov Inhibitors that preferentially bind to the inactive form of a kinase are often referred to as type I' or type II inhibitors and typically exhibit greater selectivity. researchgate.netnih.gov

In the case of ITK, inhibitors that bind to the active form (type I) tend to have lower selectivity across the kinome. acs.orgnih.gov Conversely, inhibitors designed to bind preferentially to the inactive state of ITK have demonstrated high selectivity. researchgate.netnih.gov Computational methods, such as absolute binding free-energy perturbation (ABFEP) simulations, have been employed to predict whether a compound will bind to the active or inactive form of ITK, aiding in the rational design of selective inhibitors. nih.govnih.gov The ability of an inhibitor to stabilize the inactive conformation is a key factor in its selectivity profile. nih.gov Given the high selectivity of this compound, it is plausible that it preferentially targets an inactive conformation of ITK, though specific structural data confirming its binding mode is not publicly available.

Convergence and Divergence of ITK and TRKA Signaling Pathways

The dual inhibition of ITK and TRKA by a single molecule is rooted in the complex network of intracellular signaling pathways they regulate. While their primary functions are in distinct biological systems—T-cell immunity for ITK and neuronal function for TRKA—their downstream signaling cascades exhibit significant points of convergence.

ITK Signaling Pathway: ITK is a critical component downstream of the T-cell receptor (TCR). nih.govfrontiersin.org Upon TCR engagement, ITK is recruited to the plasma membrane and activated, leading to the phosphorylation of its key substrate, Phospholipase C-gamma 1 (PLC-γ1). nih.govrupress.org Activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade triggers calcium flux and activates downstream transcription factors, including Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappaB (NF-κB), as well as the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govnih.gov These events are essential for T-cell activation, proliferation, and the production of cytokines. wikipedia.orggenecards.org

TRKA Signaling Pathway: TRKA is the high-affinity receptor for Nerve Growth Factor (NGF). nih.govwikipedia.org The binding of NGF induces receptor dimerization and autophosphorylation on specific tyrosine residues within the cytoplasmic domain. sinobiological.comwikipedia.org These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating several major signaling cascades. nih.govfrontiersin.org Notably, these include the Ras/MAPK pathway, the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the PLC-γ1 pathway. nih.govwikipedia.orgwikipedia.orgfrontiersin.org These pathways are crucial for mediating neuronal survival, growth, and differentiation. nih.gov

Convergence and Divergence: The most prominent point of convergence between the ITK and TRKA pathways is their shared ability to activate PLC-γ1 and the subsequent downstream MAPK pathway. nih.govnih.gov Both kinases, through their respective upstream signals, can ultimately influence cell proliferation and survival via these common signaling modules. This convergence provides a molecular rationale for how a single inhibitor could effectively modulate both systems. In some contexts, activation of the MAPK pathway has been identified as a mechanism of resistance to TRK inhibitors, underscoring its central role. amegroups.cn

The divergence lies in their upstream activators and primary physiological roles. ITK is activated by antigen presentation to the TCR, integrating signals for the adaptive immune response. nih.govgenecards.org In contrast, TRKA is activated by the neurotrophin NGF, playing a fundamental role in the development and maintenance of the nervous system. wikipedia.orgwikipedia.org Therefore, while the downstream machinery may overlap, the signals that initiate these cascades and the ultimate cellular and physiological outcomes are distinct.

Identified Overlapping Downstream Signaling Nodes

While Itk and TrkA are key components of fundamentally different biological systems—the immune system and the nervous system, respectively—their signaling cascades converge on at least one critical downstream effector: Phospholipase C-gamma (PLCγ) . jhu.edunih.govgenecards.orgportlandpress.com

Itk Signaling: As a non-receptor tyrosine kinase, Itk is essential for T-cell receptor (TCR) signaling. nih.govnih.gov Upon TCR engagement, Itk is activated and proceeds to phosphorylate and activate PLCγ1. portlandpress.comnih.gov This activation of PLCγ1 is a pivotal event that leads to the generation of second messengers, inositol triphosphate (IP₃) and diacylglycerol (DAG). These molecules, in turn, trigger calcium mobilization from intracellular stores and activate transcription factors like the Nuclear Factor of Activated T-cells (NFAT), which orchestrates the expression of genes for pro-inflammatory cytokines. nih.govpnas.org

TrkA Signaling: TrkA is a high-affinity receptor for Nerve Growth Factor (NGF). jhu.edumdpi.com When NGF binds to TrkA, the receptor dimerizes and autophosphorylates on specific tyrosine residues. jhu.edu One of these phosphorylated sites, Y785, serves as a docking location for PLCγ1. nih.gov The recruitment and subsequent activation of PLCγ1 by TrkA initiates a signaling cascade that contributes to various neuronal functions, including sensitization of nociceptors (pain-sensing neurons). jhu.edunih.gov Beyond PLCγ, TrkA activation also triggers other major pathways, including the Ras-MAPK and PI3K-Akt cascades, which are crucial for neuronal survival and differentiation. nih.govgenecards.orgfrontiersin.orgresearchgate.net

The primary point of convergence for Itk and TrkA signaling is the activation of PLCγ. By inhibiting both kinases, this compound can suppress PLCγ-mediated signaling in two distinct cell types (T-cells and neurons), representing a key mechanistic feature of its dual-targeting strategy.

Table 1: Overlapping and Distinct Downstream Effectors of Itk and TrkA

| Signaling Component | Role in Itk Pathway | Role in TrkA Pathway | Shared/Distinct |

|---|---|---|---|

| Phospholipase C-gamma (PLCγ) | Activated by Itk to mediate TCR signaling, leading to calcium flux and NFAT activation. nih.gov | Activated by TrkA to contribute to neuronal sensitization and other functions. jhu.edunih.gov | Shared |

| NFAT | Key transcription factor activated downstream of Itk/PLCγ, driving cytokine gene expression. nih.gov | Not a primary direct effector. | Distinct to Itk |

| PI3K/Akt Pathway | Modulated by Itk signaling, influencing T-cell metabolism and differentiation. nih.gov | Major pathway activated by TrkA, critical for promoting neuronal survival. nih.govfrontiersin.orgresearchgate.net | Distinct Roles |

| Ras/MAPK Pathway | Influenced by Itk signaling to regulate T-cell differentiation. portlandpress.com | Major pathway activated by TrkA, involved in neuronal differentiation and growth. nih.govresearchgate.neteurofinsdiscovery.com | Distinct Roles |

Distinct Biological Outcomes of Each Pathway Inhibition

The simultaneous inhibition of Itk and TrkA by a single compound leads to two separate sets of biological consequences, each stemming from the blockade of its respective pathway.

Outcomes of Itk Inhibition: The primary consequence of inhibiting Itk is the modulation of the adaptive immune response, specifically T-cell function. patsnap.combiorxiv.org

Suppression of T-Cell Activation and Proliferation: By blocking Itk, the signaling cascade initiated by the T-cell receptor is dampened. This results in reduced T-cell activation and proliferation. patsnap.com

Reduced Pro-inflammatory Cytokine Production: Itk is critical for the differentiation of T-helper 2 (Th2) cells, which produce cytokines like IL-4, IL-5, and IL-13, key mediators of allergic inflammation. nih.govbiorxiv.org Inhibition of Itk suppresses the production of these and other cytokines, including IL-2, IL-17, and TNF-α, thereby reducing inflammation. nih.govnih.gov This makes Itk a target for inflammatory conditions such as atopic dermatitis and asthma. nih.govbiorxiv.org

Altered T-cell Differentiation: Inhibition of Itk can shift the balance of T-cell differentiation, for example, by reducing the development of Th2 and Th17 cells while favoring other T-cell subsets. biorxiv.orgnih.gov

Outcomes of TrkA Inhibition: Inhibition of TrkA primarily affects the nervous system, particularly neurons that depend on Nerve Growth Factor (NGF) for signaling.

Analgesia (Pain Reduction): NGF plays a crucial role in sensitizing peripheral pain-sensing neurons (nociceptors), a key process in chronic pain states. nih.gov By binding to TrkA on these neurons, NGF initiates signals that heighten their sensitivity. Inhibition of TrkA blocks this signaling cascade, which can lead to pain relief. nih.gov

Modulation of Neuronal Function: TrkA signaling is fundamental for the survival, growth, and differentiation of certain types of neurons. mdpi.comtargetedonc.com While beneficial for blocking pain, long-term inhibition could theoretically impact these functions. In some cancers, aberrant TrkA signaling drives tumor growth, making its inhibition a therapeutic strategy. eurofinsdiscovery.comtargetedonc.com

The dual nature of this compound, therefore, combines the anti-inflammatory effects of T-cell suppression with the analgesic effects of neuronal pathway blockade.

Table 2: Comparison of Biological Outcomes from Selective Itk vs. TrkA Inhibition

| Feature | Itk Inhibition | TrkA Inhibition |

|---|---|---|

| Primary System Affected | Immune System | Nervous System |

| Primary Cell Type | T-lymphocytes, NK cells, Mast cells. nih.gov | Sensory and sympathetic neurons. mdpi.com |

| Key Biological Outcome | Immunosuppression, reduced inflammation. patsnap.com | Analgesia (pain relief), modulation of neuronal survival. nih.gov |

| Mechanism | Blocks TCR signaling, reducing T-cell activation and cytokine release (e.g., IL-4, IL-13). nih.gov | Blocks NGF-mediated signaling, preventing sensitization of nociceptors. nih.gov |

| Therapeutic Rationale | Treatment of T-cell mediated inflammatory and autoimmune diseases (e.g., atopic dermatitis, asthma). nih.govbiorxiv.org | Treatment of chronic pain and certain cancers with TrkA involvement. eurofinsdiscovery.comnih.gov |

Preclinical Pharmacological and Biological Investigations of Itk/trka in 1

In Vitro Cellular Efficacy Studies

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in regulating T-cell receptor (TCR) signaling pathways. nih.govwikipedia.org Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates downstream targets, including phospholipase Cγ1 (PLCγ1). biorxiv.org This activation leads to the mobilization of intracellular calcium and the activation of key transcription factors such as NFAT (Nuclear Factor of Activated T-cells), NFκB (Nuclear factor kappa B), and AP1 (Activator protein 1). nih.gov

Inhibition of ITK is expected to disrupt this signaling cascade. Pharmacological or genetic inhibition of ITK has been shown to compromise downstream TCR signaling events. biorxiv.orgresearchgate.net By blocking ITK, compounds like Itk/trka-IN-1 would prevent the full activation of T-cells that is mediated by the TCR, thereby interfering with a central process of the adaptive immune response. nih.govnih.gov ITK's role is considered essential for translating the strength of TCR signals into specific gene expression programs that dictate T-cell fate and function. nih.gov

Table 1: Key Events in TCR Signaling Mediated by ITK

| Upstream Event | ITK Action | Downstream Consequences |

| T-Cell Receptor (TCR) ligation | Recruitment to the cell membrane and activation | Phosphorylation of PLCγ1 |

| Activation of PLCγ1 | - | Mobilization of intracellular Ca2+ |

| Increased intracellular Ca2+ | - | Activation of NFAT, NFκB, AP1 |

| Transcription factor activation | - | T-cell proliferation, differentiation, and cytokine production |

Following TCR stimulation, T-cells rapidly upregulate a number of cell surface proteins known as activation markers. CD69 is recognized as one of the earliest markers of lymphocyte activation. nih.gov Its expression is detectable on the surface of T-lymphocytes within hours of TCR/CD3 engagement. nih.gov

By inhibiting the initial TCR signaling cascade through ITK, this compound would likely prevent or reduce the upregulation of such activation markers. Since ITK is critical for transmitting the signal from the TCR, its blockade would dampen the intracellular signals required to initiate the transcriptional changes that lead to the surface expression of proteins like CD69. nih.govresearchgate.net

ITK signaling is integral to T-cell proliferation and differentiation. wikipedia.orgnih.gov The absence or inhibition of ITK has profound effects on the development and balance of different T helper (Th) cell subsets. nih.gov

T-cell Proliferation: Genetic and pharmacological inhibition of ITK has been demonstrated to significantly impair the proliferation of malignant T-cells. nih.gov While high concentrations of ITK inhibitors can suppress IL-2-mediated proliferation, lower concentrations have more nuanced effects on differentiation. corvuspharma.com

T-cell Differentiation: ITK plays a pivotal role in balancing T-cell differentiation pathways. nih.gov

Th2 and Th17 Cells: ITK is functionally important for the development and effector function of Th2 and Th17 cells. wikipedia.orgnih.gov Inhibition of ITK can suppress the differentiation of these pro-inflammatory lineages. nih.gov

T regulatory (Treg) cells: Conversely, the loss of ITK signaling tends to favor the differentiation of functional FoxP3+ regulatory T-cells (Tregs), which have immunosuppressive properties. nih.govnih.gov

Type 1 Regulatory (Tr1) Cells: ITK signaling is also critical for the differentiation and function of Tr1 cells, another type of regulatory T-cell. nih.govnih.gov

This modulation of T-cell differentiation suggests that ITK inhibitors can skew the immune response, for instance, by favoring a Th1-type response over a Th2-type response. biorxiv.org

A primary function of activated T-cells is the secretion of cytokines, which orchestrate the immune response. ITK plays a critical role in the production of a wide range of cytokines. nih.govwikipedia.org

Inhibition of ITK has been shown to preferentially suppress the production of Th2-associated cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). nih.govbiorxiv.org The secretion of Interleukin-2 (IL-2), an important cytokine for T-cell proliferation, is also regulated by ITK and can be suppressed by its inhibition. nih.govbiorxiv.org In contrast, the production of Th1 cytokines like Interferon-gamma (IFNγ) appears to be less affected or spared by selective ITK blockade. biorxiv.orgcorvuspharma.com This differential effect on cytokine profiles highlights the potential of ITK inhibitors to modulate the nature of an immune response. corvuspharma.com

Table 2: Expected Effect of ITK Inhibition on Cytokine Secretion

| Cytokine | T-Cell Source (Typical) | Effect of ITK Inhibition |

| IL-2 | Th1/Th0 cells | Suppression |

| IL-4 | Th2 cells | Strong Suppression |

| IL-5 | Th2 cells | Strong Suppression |

| IL-13 | Th2 cells | Strong Suppression |

| IFNγ | Th1 cells | Minimally Affected/Spared |

ITK in T-Cell Lymphomas: In certain hematological malignancies, such as Angioimmunoblastic T-cell Lymphoma (AITL), the TCR signaling pathway can be continuously activated. nih.gov In these cases, ITK is a potential therapeutic target. researchgate.netnih.gov Pharmacological inhibition of ITK has been shown to compromise the proliferation, invasion, and migration of malignant T-cells, and can induce apoptosis and cell cycle arrest. nih.gov Therefore, this compound could have direct anti-tumor effects in ITK-expressing T-cell malignancies. nih.gov

TRKA in Various Cancers: Tropomyosin receptor kinase A (TRKA) is a receptor tyrosine kinase that has been implicated as an oncogene in various cancers. nih.gov Overexpression of TRKA has been noted in HER2-positive breast cancer, where it is associated with decreased survival. nih.gov Pharmacological targeting of TRKA signaling has been shown to reduce the survival of HER2-positive breast cancer cells. nih.gov As a dual inhibitor, this compound could therefore be effective in tumors where TRKA is dysregulated.

In Vivo Efficacy in Preclinical Disease Models

While specific in vivo data for this compound is not available from the provided search results, studies with other selective ITK inhibitors in preclinical models have demonstrated significant anti-tumor activity. biorxiv.orgcorvuspharma.com

In syngeneic mouse tumor models, including colon cancer and T-cell lymphoma, treatment with an ITK inhibitor showed single-agent anti-tumor activity. corvuspharma.com This anti-tumor effect is linked to the immunomodulatory functions of ITK inhibition. Treatment can lead to an increase in tumor-infiltrating CD8+ T-cells and a more favorable ratio of cytotoxic CD8+ T-cells to regulatory T-cells within the tumor microenvironment. corvuspharma.com Furthermore, ITK inhibition has been observed to down-regulate exhaustion markers on T-cells, suggesting it can restore or enhance T-effector function. biorxiv.org These findings indicate that pharmacologic inhibition of ITK represents a novel approach to cancer immunotherapy, with the potential to enhance anti-tumor immunity. biorxiv.org

Immunological Disease Models

This compound, a dual inhibitor of both Interleukin-2-inducible T-cell kinase (ITK) and Tropomyosin receptor kinase A (TrkA), has been investigated for its therapeutic potential in inflammatory skin conditions like atopic dermatitis. nih.gov ITK is a key component in T-cell receptor signaling, promoting T-cell activation and the production of cytokines. nih.gov Elevated levels of ITK have been observed in the skin lesions of patients with moderate to severe atopic dermatitis. nih.gov

TrkA, the high-affinity receptor for nerve growth factor (NGF), is also implicated in atopic dermatitis. Both NGF and TrkA are present in the skin, and their expression is increased in the skin lesions of atopic dermatitis patients. nih.gov This pathway is linked to the sensation of itch (pruritus), a major symptom that diminishes the quality of life for those with atopic dermatitis. nih.gov By targeting the TrkA-NGF signaling pathway, it's possible to reduce both itch and skin inflammation. nih.gov The dual inhibition of both ITK and TrkA may therefore offer a more effective treatment for atopic dermatitis by addressing both the T-cell-mediated inflammation and the itch-scratch cycle. nih.gov

In preclinical models, inhibitors of ITK have been shown to reduce skin inflammation. nih.gov Furthermore, studies using ITK-deficient mice have demonstrated reduced disease in models of dermatitis. nih.gov

| Parameter | Effect of ITK/TrkA Inhibition | Source |

| T-cell Activation | Suppression of pathogenic T-cell responses | nih.gov |

| Cytokine Production | Reduction in inflammatory cytokine production | nih.gov |

| Pruritus (Itch) | Potential reduction by targeting the TrkA-NGF pathway | nih.gov |

| Dermal Inflammation | Potential suppression via the TrkA-NGF pathway | nih.gov |

Research in mouse models of asthma has explored the role of ITK in allergic airway inflammation. ITK is understood to mediate T-cell receptor signaling that leads to the production of Th2 cytokines like IL-4, IL-5, and IL-13. nih.gov In studies, ITK knockout mice showed resistance to asthma, with reduced lung inflammation and lower levels of Th2 cytokines in bronchoalveolar lavage fluid. nih.gov

However, the results of pharmacological inhibition of ITK in asthma models have been unexpected. One study found that a selective ITK inhibitor, while effective at blocking T-cell signaling in cultured Th2 cells, did not reduce airway hyperresponsiveness or inflammation when used in a mouse model of asthma. nih.gov Instead, the pharmacological inhibition led to an increase in T-cell numbers and Th2-type cytokine production in the mice. nih.gov These findings suggest that the role of ITK kinase activity in asthma is complex and may differ from the effects seen in ITK-deficient mice. nih.gov

| Model | Intervention | Outcome | Source |

| ITK knockout mice | Genetic deletion of ITK | Resistant to asthma, reduced lung inflammation and Th2 cytokines | nih.gov |

| Ovalbumin-induced asthma mouse model | Pharmacological inhibition of ITK | Failed to reduce airway hyperresponsiveness and inflammation; increased T-cell hyperplasia and Th2 cytokine production | nih.gov |

The Tec kinase ITK has been identified as a potential therapeutic target in inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). nih.gov Studies have found an increase in activated ITK-expressing CD4+ T cells in the mucosal tissue of UC patients, which correlates with the severity of the disease. nih.gov

In several preclinical mouse models of colitis, the genetic inactivation of Itk or the use of pharmacological ITK inhibitors led to the suppression of established colitis. nih.gov The mechanism appears to involve the control of apoptosis and the activation of mucosal Th2 and Th17 lymphocytes. nih.gov These findings suggest that selectively targeting ITK could be a promising strategy for treating chronic intestinal inflammation. nih.gov Additionally, the nerve growth factor (NGF) and its receptor TrkA have also been found to be concomitantly expressed at higher levels in inflamed tissues from both Crohn's disease and ulcerative colitis patients, suggesting this pathway is also activated in IBD. nih.gov

| Model | Intervention | Key Findings | Source |

| 3 independent murine colitis models | Genetic inactivation of Itk or pharmacological ITK blockers | Prevented or suppressed experimental colitis | nih.gov |

| Human Ulcerative Colitis Tissue | Analysis of mucosal CD4+ T cells | Expansion of pITK-expressing cells correlated with disease severity | nih.gov |

| Human Crohn's Disease and Ulcerative Colitis Tissue | mRNA and protein analysis | Enhanced expression of both NGF and TrkA | nih.gov |

In the context of multiple sclerosis (MS), research has focused on the role of ITK signaling in promoting neuroinflammation. nih.gov The animal model for MS, experimental autoimmune encephalomyelitis (EAE), has been instrumental in these investigations. nih.gov

Studies have shown that mice lacking ITK (Itk−/− mice) exhibit reduced disease severity in the EAE model. nih.gov When CD4+ T cells from Itk−/− mice were transferred to T cell-deficient recipients, the resulting disease was also less severe. nih.gov This attenuated disease is consistent with a significant reduction of CD4+ T cells found in the central nervous system (CNS) of these mice. nih.gov

The Itk−/− CD4+ T cells show a defective response to myelin antigen stimulation, which impairs their ability to migrate into the CNS. nih.gov Furthermore, these cells have a significant reduction in the production of Th1 and Th17 cytokines, which are key drivers of inflammation in MS. nih.gov These results indicate that ITK signaling is a promoter of autoimmunity and CNS inflammation, making it a potential target for MS therapies. nih.gov

| Model | Key Findings | Implications | Source |

| Experimental Autoimmune Encephalomyelitis (EAE) in Itk−/− mice | Reduced disease severity, significant reduction of CD4+ T cells in the CNS. | ITK promotes neuroinflammation. | nih.gov |

| EAE with transfer of Itk−/− CD4+ T cells | Lower disease severity. | Defective T-cell response and migration into the CNS. | nih.gov |

| In vitro analysis of Itk−/− CD4+ T cells | Defective response to myelin antigen, reduced Th1 and Th17 cytokine production. | ITK is a viable therapeutic target for MS. | nih.gov |

In preclinical models of sclerodermatous chronic graft-versus-host disease (cGVHD), the inhibition of ITK has shown significant therapeutic benefits. nih.gov In a B10.D2 → BALB/c mouse model, ITK inhibition was found to be more effective than selective Bruton's tyrosine kinase (BTK) inhibition in improving survival and reducing cGVHD symptoms. nih.gov

| Model | Intervention | Key Findings | Source |

| B10.D2 → BALB/c murine sclerodermatous cGVHD model | ITK inhibition (e.g., PCYC-274, PCYC-401) | Lengthened survival, reduced GVHD symptoms, reduced dermal thickness and fibrosis, blocked T-cell proliferation. | nih.gov |

Studies involving ITK-deficient mice have been crucial in demonstrating the role of this kinase in various inflammatory and autoimmune diseases. nih.gov These mice have shown reduced disease severity in models of skin inflammation and dermatitis. nih.gov In the context of multiple sclerosis, ITK-deficient mice with experimental autoimmune encephalomyelitis (EAE) also exhibit reduced disease severity, which is associated with a significant reduction in CD4+ T cells in the central nervous system. nih.gov

Furthermore, ITK-deficient CD4+ T cells have a defective response to myelin antigen stimulation and reduced production of Th1 and Th17 cytokines. nih.gov These findings from ITK-deficient mouse models highlight the integral role of ITK in T-cell activation and function and support its potential as a therapeutic target for these conditions. nih.govnih.gov

Oncology Models

Comprehensive searches for preclinical data on this compound in various oncology models have yielded limited specific information directly pertaining to this compound. The primary focus of publicly available research on this compound and related benzimidazole (B57391) derivatives appears to be on inflammatory and autoimmune diseases, as detailed in patent documents such as WO2021124155A1.

Xenograft Mouse Tumor Models

There is currently no publicly available scientific literature detailing the investigation of this compound in xenograft mouse tumor models.

Murine Melanoma Models

Specific studies on the effects of this compound in murine melanoma models have not been identified in the available literature. While the inhibition of Itk is a therapeutic strategy being explored in melanoma, research specifically involving this compound in this context has not been published.

Studies on T-Cell Lymphoma Models

There is no available data from studies investigating the activity of this compound in T-cell lymphoma models. Although Itk is a rational target in T-cell malignancies, the preclinical evaluation of this specific dual inhibitor in this context remains to be documented in scientific publications.

Investigation of Anti-Tumor Immune Responses

Detailed investigations into the modulation of anti-tumor immune responses by this compound are not present in the current body of scientific literature. While the inhibition of Itk is known to influence T-cell differentiation and function, which is critical for anti-tumor immunity, specific data on how this compound affects these processes in the context of cancer are lacking.

Preclinical Evaluation of Target Occupancy and Biomarker Modulation in vivo

Information regarding the preclinical in vivo evaluation of target occupancy and the modulation of relevant biomarkers for this compound is not available in the public domain. Such studies are crucial for understanding the pharmacokinetic and pharmacodynamic relationship of the compound and for establishing its therapeutic window.

Application of Itk/trka in 1 in Disease Models

Research on Inflammatory and Autoimmune Disease Pathogenesis

The rationale for targeting both ITK and TRKA in inflammatory and autoimmune diseases stems from their integral roles in immune regulation and inflammatory signaling. nih.gov Research in models of atopic dermatitis, asthma, inflammatory bowel disease, and multiple sclerosis has suggested the therapeutic potential of inhibiting ITK. medchemexpress.commedchemexpress.com The dual inhibition of ITK and TRKA is proposed to offer a more comprehensive therapeutic effect in these conditions. nih.gov

Elucidation of ITK/TRKA Signaling Interplay in Disease Progression

ITK is a key non-receptor tyrosine kinase involved in T-cell receptor (TCR) signaling, which is crucial for T-cell activation, proliferation, and differentiation. nih.govpatsnap.combiorxiv.org Specifically, ITK is pivotal for the activation of phospholipase-Cγ1 (PLC-γ1), leading to calcium mobilization and the activation of transcription factors like NFAT (nuclear factor of activated T-cells). nih.gov This signaling cascade is essential for the production of various cytokines. nih.gov ITK plays a particularly critical role in the secretion of T-helper 2 (Th2) cytokines such as IL-4, IL-5, and IL-13, which are central to allergic inflammation. nih.govnih.gov

TRKA, the high-affinity receptor for nerve growth factor (NGF), is implicated in inflammation and pain signaling. nih.gov In the context of inflammatory skin conditions like atopic dermatitis, cytokines such as IL-4 and IL-13 can enhance the expression of TRKA on keratinocytes. nih.gov Inhibition of TRKA can suppress dermal inflammation and associated symptoms like pruritus. The dual-targeting approach of Itk/trka-IN-1 addresses both the T-cell-driven inflammatory response via ITK inhibition and the neurotrophic-driven inflammatory signaling via TRKA inhibition.

Impact on Immune Cell Subsets and Their Functions

ITK is predominantly expressed in T-cells, Natural Killer (NK) cells, and mast cells. nih.govnih.gov Its inhibition significantly modulates the function of these immune subsets.